Welcome to the BenchChem Online Store!
molecular formula C15H24OS B8310323 4-(Nonylthio)phenol

4-(Nonylthio)phenol

Cat. No. B8310323
M. Wt: 252.4 g/mol
InChI Key: ULDJYJVEDGWULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04128530

Procedure details

A 4-(nonylthio)phenol was prepared as follows. 63 Grams of 4-mercaptophenol and 5 grams of toluene sulfonic acid were heated to 60° C. Then 76 grams of nonene (approximately 55 percent 2,4-di-methyl-1-heptene) were added over a 38 minute period. The flask contents were neutralized with 5 grams of Na2CO3 in aqueous solution, decanted and stripped to a pot temperature of 180° C. at 26 millimeters of mercury. The product weighed 113 grams.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C1(C)C(S(O)(=O)=O)=CC=CC=1.[CH2:20]=[CH:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28].C([O-])([O-])=O.[Na+].[Na+]>>[CH2:20]([S:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1)[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC1=CC=C(C=C1)O
Name
Quantity
5 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)O)C
Step Two
Name
Quantity
76 g
Type
reactant
Smiles
C=CCCCCCCC
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
decanted
CUSTOM
Type
CUSTOM
Details
stripped to a pot temperature of 180° C. at 26 millimeters of mercury

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCC)SC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.